6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C16H19N5S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-(3-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazole structure, which contributes to its pharmacological properties. The molecular formula is C15H18N4S with a molecular weight of approximately 290.4 g/mol. The presence of the piperidine moiety and the 3-methylphenyl group enhances its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazoles and thiadiazoles possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial and fungal strains .
- Antifungal Properties : A related study indicated that triazole derivatives displayed moderate to good antifungal activity against strains such as Candida albicans and Candida tropicalis. The inhibition percentages were notably better than conventional antifungals at specific concentrations .
- Antiviral Potential : The triazole-thiadiazole framework has been linked to antiviral activities. Compounds with similar structures have been explored for their potential in treating viral infections due to their ability to inhibit viral replication .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis in targeted cells .
Synthesis Methods
The synthesis of this compound typically follows a multi-step reaction process:
- Formation of Thiadiazole : The initial step involves the reaction of hydrazine derivatives with thiocarbonyl compounds to form thiadiazoles.
- Triazole Ring Formation : Subsequently, the thiadiazole is reacted with substituted phenyl compounds to yield the desired triazole-thiadiazole hybrid.
- Piperidine Incorporation : Finally, the piperidine moiety is introduced through alkylation reactions.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-(3-methylphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5S/c1-11-4-3-5-13(10-11)15-19-21-14(17-18-16(21)22-15)12-6-8-20(2)9-7-12/h3-5,10,12H,6-9H2,1-2H3 |
InChI Key |
KAQVRYSDLUJMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.